
Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, hydroxyl, and methyl groups, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate typically involves the esterification of 4,6-dichloro-3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4,6-dichloro-3-oxo-2-methylbenzoic acid.
Reduction: Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzyl alcohol.
Substitution: 4,6-dichloro-3-methoxy-2-methylbenzoate.
Scientific Research Applications
Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Similar ester functional group but different substitution pattern on the benzene ring.
4,6-dichloro-2-methylphenol: Similar chlorine and methyl substitutions but lacks the ester group.
Uniqueness: Ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine and hydroxyl groups on the benzene ring, along with the ester functionality, allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
78668-11-8 |
|---|---|
Molecular Formula |
C10H10Cl2O3 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(14)8-5(2)9(13)7(12)4-6(8)11/h4,13H,3H2,1-2H3 |
InChI Key |
KBZWVYCNLUVXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1Cl)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
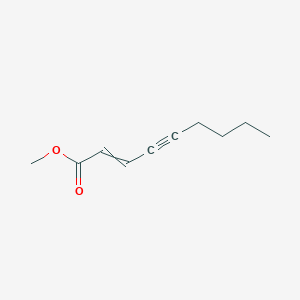

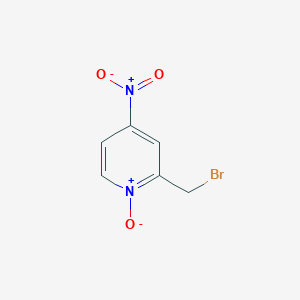

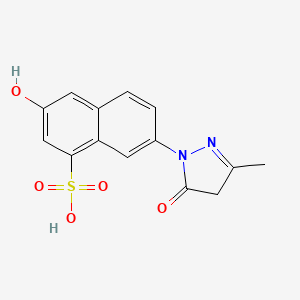
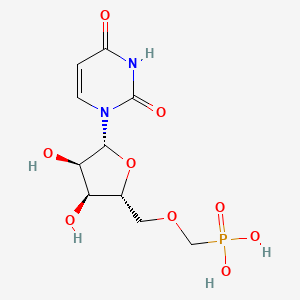
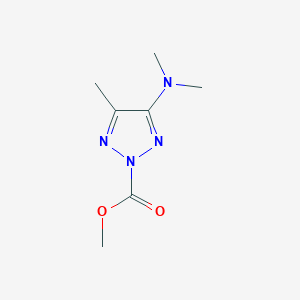
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)

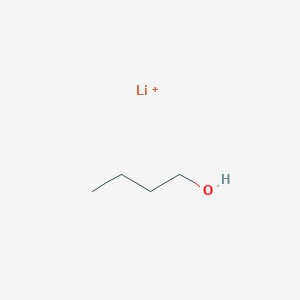

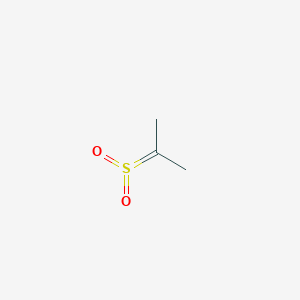
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
